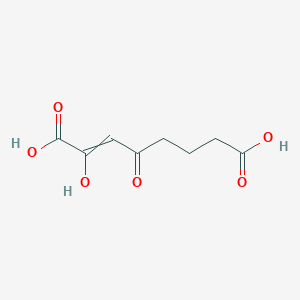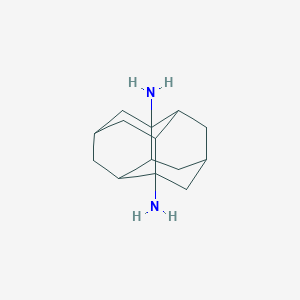
1,6-Diaminodiamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diaminodiamantane is a diamondoid compound characterized by its unique cage-like structure, which is derived from diamantane. Diamondoids are a class of hydrocarbons that possess a diamond-like framework, making them highly stable and rigid. The presence of two amino groups at the 1 and 6 positions of the diamantane structure imparts unique chemical properties to this compound .
Méthodes De Préparation
1,6-Diaminodiamantane can be synthesized through various methods. One common approach involves the polycondensation of this compound with aromatic diacid chlorides. This method yields polyamides with inherent viscosities ranging from 0.15 to 0.45 dL/g . Another method involves the direct polycondensation of 1,6-bis(trimellitimido)diamantane with various aromatic diamines in N-methyl-2-pyrrolidone containing lithium chloride .
Analyse Des Réactions Chimiques
1,6-Diaminodiamantane undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1,6-Diaminodiamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: Its unique structure makes it a potential candidate for drug delivery systems and as a scaffold for biomolecule attachment.
Mécanisme D'action
The mechanism of action of 1,6-diaminodiamantane involves its interaction with various molecular targets. In the context of cancer treatment, it acts as a ligand for platinum complexes, enhancing their solubility and efficacy. The compound binds to nucleotides, facilitating the formation of stable complexes that inhibit cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1,6-Diaminodiamantane can be compared with other diamondoid compounds such as:
1,2-Diaminodiamantane: Similar in structure but with amino groups at the 1 and 2 positions.
4,9-Diaminodiamantane: Features amino groups at the 4 and 9 positions.
Adamantane derivatives: These include compounds like 1-aminoadamantane, which have a simpler structure but share some chemical properties with diamantane derivatives
Propriétés
Numéro CAS |
166040-10-4 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,6-diamine |
InChI |
InChI=1S/C14H22N2/c15-13-6-8-3-10-9(13)1-7-2-11(13)12(4-8)14(10,16)5-7/h7-12H,1-6,15-16H2 |
Clé InChI |
WMBTVDOFORJFEB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C4CC5CC(C1C3(C5)N)C4(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
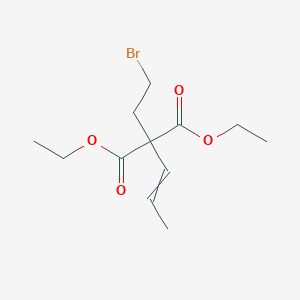
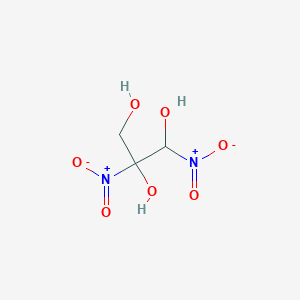
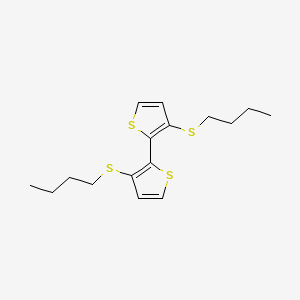
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
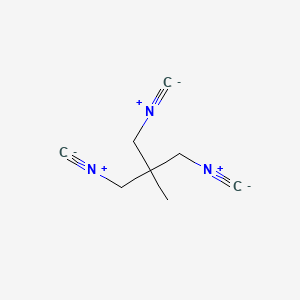
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
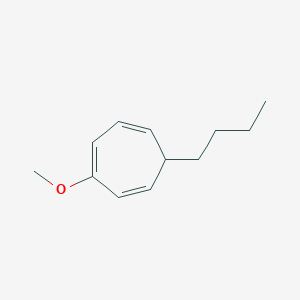
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
